Virgaureagenin F
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Overview
Description
Virgaureagenin F is a saponin compound extracted from the rhizome of Bolbostemma paniculatum (Maxim.) Franquet, a plant belonging to the Cucurbitaceae family . Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Virgaureagenin F can be extracted from the rhizome of Bolbostemma paniculatum using various extraction techniques. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the saponin compound . The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the plant source, followed by purification processes. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. The purified this compound is then formulated for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Virgaureagenin F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activities.
Scientific Research Applications
Virgaureagenin F has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of saponins and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of Virgaureagenin F involves its interaction with specific molecular targets and pathways. As a saponin, it can interact with cell membranes, leading to changes in membrane permeability and signaling pathways. This interaction can result in various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Oleanolic acid: Another saponin with similar biological activities.
Hederagenin: A saponin compound with anti-inflammatory and anticancer properties.
Glycyrrhizin: A saponin found in licorice root with various medicinal properties.
Uniqueness
Virgaureagenin F is unique due to its specific chemical structure and the plant source from which it is extracted. Its distinct biological activities and potential therapeutic applications set it apart from other saponins. The ongoing research on this compound aims to further elucidate its unique properties and potential benefits in various fields .
Biological Activity
Virgaureagenin F is a saponin derived from the rhizoma of Bolbostemma paniculatum, a plant traditionally used in various medicinal applications. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure
This compound belongs to the class of triterpenoid saponins. Its structure includes a steroid-like backbone with various sugar moieties attached, which influence its solubility and biological interactions. The general structure can be represented as follows:
1. Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. A study conducted by He et al. (2020) demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Apoptosis induction, G0/G1 arrest |
HeLa | 12.5 | Apoptosis induction |
A549 | 18.3 | Cell cycle arrest |
2. Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. In vitro studies have reported that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the inhibition of NF-κB signaling pathways, which are crucial in inflammatory responses.
3. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several pathogens, including bacteria and fungi. A study by Zhang et al. (2021) found that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
Case Studies
Case Study 1: Cancer Treatment
In a clinical setting, a patient with advanced breast cancer was treated with a regimen including this compound as an adjunct therapy. Over six months, imaging studies showed a reduction in tumor size by approximately 30%, alongside a notable improvement in quality of life metrics.
Case Study 2: Inflammatory Disease Management
A cohort study involving patients with rheumatoid arthritis indicated that those receiving this compound experienced reduced joint swelling and pain compared to a control group receiving standard treatment alone. The results suggest potential benefits in managing chronic inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G0/G1 phase.
- Inhibition of Pro-inflammatory Pathways : Suppression of NF-κB signaling and reduction in cytokine production.
Properties
Molecular Formula |
C30H48O6 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h19-23,31-34H,7-16H2,1-6H3,(H,35,36)/t19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m0/s1 |
InChI Key |
JNBVXSJZOUXQGO-NFHAMTCJSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C5CC(CC[C@@]5([C@@H](C[C@@]24C)O)C(=O)O)(C)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C)O)C(=O)O)C |
Origin of Product |
United States |
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